Pyrinoline

Vue d'ensemble

Description

Elle est dérivée des résidus de lysine et d'hydroxylysine, un processus catalysé par la lysyl oxydase . La pyridinoline est présente dans le collagène des os et du cartilage, mais est absente dans le collagène de la peau . Elle se forme pendant la maturation des fibres de collagène et est libérée dans le sang lors de la dégradation osseuse, ce qui en fait un marqueur potentiel des maladies osseuses .

Applications De Recherche Scientifique

Pyridinoline has several scientific research applications:

Mécanisme D'action

Target of Action

Pyrinoline, also known as Hydroxylysylpyridinoline, is a fluorescent cross-linking compound of collagen fibers . The primary targets of this compound are collagen and elastin, which are derived from lysyl and hydroxylysyl residues . This process is catalyzed by lysyl oxidase . This compound has also been identified as an intrinsic ligand for the receptor for advanced glycation end-products (RAGE) .

Mode of Action

This compound forms cross-links in collagen and elastin, a process catalyzed by lysyl oxidase . These cross-links are crucial for the stability and strength of collagen fibers. This compound also interacts with RAGE, eliciting toxicity to cells in a concentration-dependent manner .

Biochemical Pathways

The formation of this compound is part of the complex biochemical pathway of collagen biosynthesis. The oxidative deamination of lysine and hydroxylysine residues to their respective aldehydes, allysine and hydroxyallysine, by lysyl oxidase is a prerequisite for crosslink formation . This is the last enzymic step of collagen biosynthesis .

Pharmacokinetics

It is known that this compound and deoxypyridinoline are released into the blood during bone degradation and are rapidly excreted in the urine . This suggests that this compound may have a relatively short half-life in the body.

Result of Action

The cross-linking of collagen fibers by this compound contributes to the structural integrity of various tissues, particularly bone and cartilage . The interaction of this compound with rage can lead to cytotoxic effects . Therefore, the molecular and cellular effects of this compound’s action can vary depending on the context.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, conditions that affect collagen synthesis and degradation, such as aging, disease states, and certain medications, can impact the formation and action of this compound. Moreover, hyperglycemic conditions can enhance the interaction of this compound with RAGE, leading to pro-inflammatory responses .

Analyse Biochimique

Biochemical Properties

Pyrinoline is involved in the cross-linking of collagen fibers, a process catalyzed by lysyl oxidase . This interaction with collagen fibers is essential for the structural integrity and function of tissues where collagen is a major component .

Cellular Effects

This compound has been identified as an intrinsic ligand for the receptor for advanced glycation end-products (RAGE) . RAGE is a type-1 transmembrane receptor expressed in various types of cells, including macrophages, endothelial cells, and neuronal cells . The interaction between this compound and RAGE is associated with the pathogenesis and development of multiple chronic diseases such as diabetic complications and neurodegenerative diseases .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with RAGE . It has been shown to bind specifically to RAGE, eliciting toxicity to PC12 cells in a concentration-dependent manner . This effect was attenuated in the presence of either the anti-RAGE antibody or the soluble form of RAGE .

Metabolic Pathways

This compound is involved in the metabolic pathways of collagen, specifically in the cross-linking of collagen fibers . This process is catalyzed by lysyl oxidase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to collagen, given that this compound is a cross-linking compound of collagen fibers . As collagen is distributed throughout the body, so too is this compound.

Subcellular Localization

This compound, being a cross-linking compound of collagen fibers, is likely to be found wherever collagen is present within the cell . This includes the extracellular matrix and potentially other subcellular locations where collagen fibers exist.

Méthodes De Préparation

La pyridinoline peut être synthétisée par la dégradation du collagène osseux. La synthèse implique la réticulation des résidus de lysine et d'hydroxylysine dans le collagène, catalysée par la lysyl oxydase . Les méthodes de production industrielles impliquent généralement l'extraction et la purification de la pyridinoline à partir des tendons d'Achille bovins . La chromatographie liquide haute performance (CLHP) est couramment utilisée pour isoler et purifier la pyridinoline .

Analyse Des Réactions Chimiques

La pyridinoline subit plusieurs types de réactions chimiques, notamment :

Oxydation : La pyridinoline peut être oxydée pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier la structure du cycle pyridinium.

Substitution : Des réactions de substitution peuvent se produire aux atomes d'azote ou de carbone du cycle pyridinium.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

La pyridinoline a plusieurs applications en recherche scientifique :

Biologie : Étudiée pour son rôle dans la réticulation du collagène et la flexibilité des tissus.

Industrie : Utilisée dans le développement d'outils de diagnostic pour les maladies osseuses.

5. Mécanisme d'action

La pyridinoline exerce ses effets en réticulant les fibres de collagène, ce qui améliore la résistance et la flexibilité des tissus . Elle agit comme un ligand intrinsèque pour le récepteur des produits finaux de la glycation avancée (RAGE), déclenchant des réponses inflammatoires et participant à la pathogenèse des complications diabétiques . L'interaction avec le RAGE implique une liaison spécifique au récepteur, conduisant à diverses réponses cellulaires .

Comparaison Avec Des Composés Similaires

La pyridinoline est unique en raison de son rôle spécifique dans la réticulation du collagène et de sa présence dans le collagène osseux et cartilagineux. Des composés similaires comprennent :

Déoxypyridinoline : Un autre composé de réticulation du collagène, mais avec des propriétés structurelles différentes.

Pyridine : Un hétérocycle aromatique à six chaînons avec de l'azote, similaire en structure mais différent en fonction.

La particularité de la pyridinoline réside dans son rôle spécifique dans la réticulation du collagène et son potentiel comme marqueur biochimique des maladies osseuses.

Propriétés

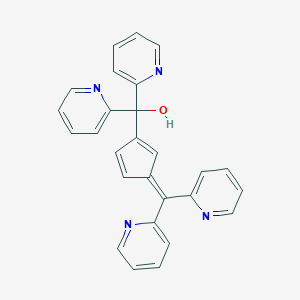

IUPAC Name |

[3-(dipyridin-2-ylmethylidene)cyclopenta-1,4-dien-1-yl]-dipyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N4O/c32-27(24-11-3-7-17-30-24,25-12-4-8-18-31-25)21-14-13-20(19-21)26(22-9-1-5-15-28-22)23-10-2-6-16-29-23/h1-19,32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZXKYCNHGRFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=C2C=CC(=C2)C(C3=CC=CC=N3)(C4=CC=CC=N4)O)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169742 | |

| Record name | Pyrinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-22-3 | |

| Record name | α-[3-(Di-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-α-2-pyridinyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrinoline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14PEC3LEVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

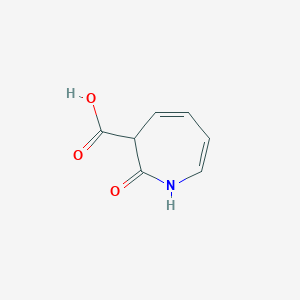

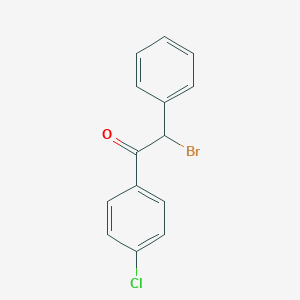

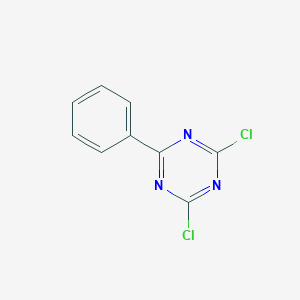

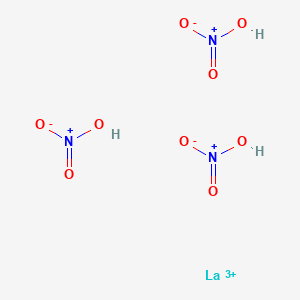

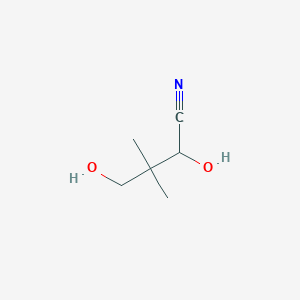

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B157862.png)

![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B157880.png)